[4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-yl](4-methylphenyl)methanone
Overview
Description
4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-ylmethanone is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a 4-methylphenylmethanone group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-ylmethanone typically involves multi-step organic reactions. The initial step often includes the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline. This intermediate is then reacted with 2-methylpiperazine under controlled conditions to form the desired piperazine derivative. The final step involves the acylation of the piperazine derivative with 4-methylbenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, reduced piperazine compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-ylmethanone is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and chloro groups play a crucial role in its binding affinity and specificity. The piperazine ring provides structural rigidity, enhancing its interaction with the target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in having a chloro-substituted aniline ring.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Similar in having complex organic structures used in industrial applications.
Uniqueness
What sets 4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-ylmethanone apart is its combination of a piperazine ring with both nitro and chloro substituents, providing unique chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)-2-methylpiperazin-1-yl]-(4-methylphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-3-5-15(6-4-13)19(24)22-10-9-21(12-14(22)2)17-8-7-16(20)11-18(17)23(25)26/h3-8,11,14H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUXIRBMWNDCHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)C)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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